Hexadec-3-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

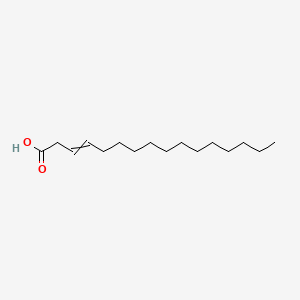

Hexadec-3-enoic acid, also known as (E)-3-hexadecenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond between the third and fourth carbon atoms in the carbon chain. This compound is a member of the omega-9 fatty acid family and is found in various natural sources, including plant and animal fats .

准备方法

Synthetic Routes and Reaction Conditions: Hexadec-3-enoic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadecynoic acid. This process typically uses a palladium catalyst under controlled hydrogenation conditions to selectively reduce the triple bond to a double bond, forming this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of triglycerides containing hexadecenoic acid esters. This process involves the use of strong acids or bases to break down the triglycerides into free fatty acids, which are then purified to obtain this compound .

化学反应分析

Types of Reactions: Hexadec-3-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound peroxides or epoxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas and a metal catalyst such as palladium or platinum.

Substitution: The carboxyl group of this compound can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed:

Oxidation: this compound peroxides or epoxides.

Reduction: Hexadecanoic acid.

Substitution: this compound esters or amides

科学研究应用

Hexadec-3-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.

Biology: this compound is studied for its role in cellular metabolism and as a component of cell membranes.

Medicine: Research has shown that this compound has potential anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological studies.

作用机制

Hexadec-3-enoic acid exerts its effects through several mechanisms:

Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils, thereby reducing inflammation.

Anti-cancer Action: this compound has been shown to suppress the migration and proliferation of cancer cells and stimulate tumor suppressor genes. .

相似化合物的比较

Hexadec-3-enoic acid is unique among long-chain fatty acids due to its specific double bond position and its biological activities. Similar compounds include:

Oleic Acid (C18H34O2): An omega-9 fatty acid with a double bond at the ninth carbon atom.

Palmitoleic Acid (C16H30O2): An omega-7 fatty acid with a double bond at the seventh carbon atom.

Linoleic Acid (C18H32O2): An omega-6 fatty acid with two double bonds at the ninth and twelfth carbon atoms.

Compared to these compounds, this compound has distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for research and industrial applications .

生物活性

Hexadec-3-enoic acid, also known as trans-hex-3-enoic acid, is a long-chain unsaturated fatty acid that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₄O₂ |

| Molecular Weight | 254.43 g/mol |

| Density | 0.85 g/cm³ |

| Boiling Point | 280 °C |

| Melting Point | -10 °C |

| Solubility | Slightly soluble in water |

These properties indicate that this compound is a hydrophobic compound with a relatively high boiling point, making it suitable for various applications in organic chemistry and biochemistry.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease .

3. Antithrombotic Activity

A series of derivatives based on this compound have been synthesized and evaluated for their antithrombotic properties. One derivative was found to inhibit thromboxane A2 synthetase with an IC50 value of 4.5 nM, demonstrating potent antithrombotic activity. This positions this compound as a potential candidate for developing new antithrombotic agents .

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating robust antimicrobial properties.

Case Study 2: Inhibition of Platelet Aggregation

A study involving human platelet-rich plasma demonstrated that this compound derivatives inhibited collagen-induced platelet aggregation at concentrations as low as 100 nM, significantly more effective than existing treatments like Ridogrel (IC50: 16 µM) .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation : The compound influences signaling pathways related to inflammation, particularly through the NF-kB pathway.

- Enzyme Inhibition : this compound acts as a competitive inhibitor for enzymes involved in thromboxane synthesis.

属性

CAS 编号 |

2457-70-7 |

|---|---|

分子式 |

C16H30O2 |

分子量 |

254.41 g/mol |

IUPAC 名称 |

(Z)-hexadec-3-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |

InChI 键 |

PCBKWKNYISJGPJ-YPKPFQOOSA-N |

SMILES |

CCCCCCCCCCCCC=CCC(=O)O |

手性 SMILES |

CCCCCCCCCCCC/C=C\CC(=O)O |

规范 SMILES |

CCCCCCCCCCCCC=CCC(=O)O |

熔点 |

53 - 54 °C |

物理描述 |

Solid |

同义词 |

delta(3)-hexadecenoic acid delta(3)-hexadecenoic acid, (E)-isomer delta(3)-hexadecenoic acid, (Z)-isomer trans-3-hexadecenoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。